Z-Gly-Gly-Leu-OH

Description

Significance of Synthetic Peptide Derivatives in Biochemical and Enzyme Investigations

Synthetic peptide derivatives are indispensable tools in biochemistry and molecular biology, enabling significant advancements in our understanding of complex biological processes. amerigoscientific.comnih.gov These custom-designed molecules, consisting of specific amino acid sequences, serve a multitude of functions, from mimicking natural peptides to probing the intricacies of enzyme mechanisms. nih.govchemimpex.com Unlike biologically derived molecules, synthetic peptides can be produced with high purity and modified in ways that enhance their stability, specificity, or functionality, making them ideal for a range of research applications. amerigoscientific.comresearchgate.netrsc.org

In diagnostics, synthetic peptides are increasingly used to replace biological antigens, offering greater specificity and reducing the potential for cross-reactivity, which can lead to more accurate disease detection. researchgate.net Their utility extends to drug development, where they serve as building blocks for novel therapeutic agents and as models for designing complex drugs targeting specific diseases. chemimpex.comchemimpex.com The ability to incorporate non-natural amino acids or other modifications allows researchers to create peptides with improved pharmacological properties. rsc.orgjst.go.jp Furthermore, in enzyme studies, these peptides function as substrates for assessing activity, as inhibitors for studying enzyme kinetics and structure-activity relationships, and as probes for real-time imaging of cellular processes. amerigoscientific.comrsc.orgnih.gov The precise control over their sequence and structure afforded by chemical synthesis, such as solid-phase peptide synthesis (SPPS), is fundamental to their value in research. amerigoscientific.comnih.gov

Overview of Z-Gly-Gly-Leu-OH as a Core Scaffold and Research Tool

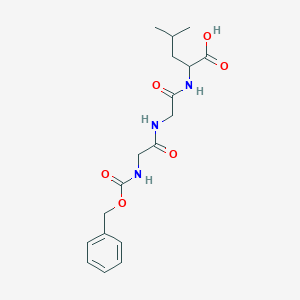

This compound is a protected tripeptide that serves as a valuable scaffold and research tool, particularly in the study of proteases. The "Z" group, or benzyloxycarbonyl group, is a common N-terminal protecting group used in peptide synthesis, while the "OH" indicates a free carboxyl group at the C-terminus. The core amino acid sequence, Glycyl-Glycyl-Leucine (Gly-Gly-Leu), is recognized by various enzymes, making this peptide and its derivatives useful as substrates in enzymatic assays.

While this compound itself can be used in research, its primary significance lies in its role as a core component for creating more complex research tools, such as fluorogenic or chromogenic substrates. nih.gov By attaching a reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroaniline (pNA), to the C-terminus of the Gly-Gly-Leu sequence, researchers can create substrates that produce a measurable signal upon enzymatic cleavage.

For instance, Z-Gly-Gly-Leu-AMC is a well-established fluorogenic substrate used to measure the chymotrypsin-like activity of the proteasome. echelon-inc.com It is also employed to detect the enzymatic activity of ClpP1 and ClpP2 proteases. medchemexpress.com Similarly, Z-Gly-Gly-Leu-pNA serves as a chromogenic substrate for neutral endopeptidases. peptide.co.jp In another application, this compound was used directly as the starting material to be coupled to a resin for studying the kinetics of the protease subtilisin in real-time. nih.gov These examples highlight how the this compound scaffold is a versatile foundation for developing specific tools to investigate the activity and inhibition of critical enzymes.

Table 1: Properties of Z-Gly-Gly-Leu Derivatives

This table summarizes the properties of commonly used research derivatives of the this compound scaffold.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Application |

| Z-Gly-Gly-Leu-AMC | C28H32N4O7 | 536.58 | 97792-39-7 | Fluorogenic substrate for proteasome and ClpP1/2. echelon-inc.commedchemexpress.com |

| Z-Gly-Gly-Leu-pNA | C24H29N5O7 | 499.52 | Not specified | Substrate for Neutral Endopeptidase. peptide.co.jp |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYXLQLWQBOEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305117 | |

| Record name | Z-Gly-Gly-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13347-77-8 | |

| Record name | NSC169164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Substrate Specificity of Z Gly Gly Leu Oh

General Principles of Protease and Peptidase Activity with Z-Gly-Gly-Leu-OH

This compound is a synthetic peptide frequently utilized as a substrate to assay the activity of various proteases. biosynth.com Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. The interaction between a protease and a substrate like this compound is governed by the principles of enzyme kinetics and specificity. The enzyme's active site recognizes and binds to a specific amino acid sequence within the substrate. In the case of this compound, the peptide bond between glycine (B1666218) and leucine (B10760876) is a primary target for cleavage by certain proteases. biosynth.com

The specificity of a protease for this compound is determined by the chemical properties of the amino acid residues in both the substrate and the enzyme's active site. The bulky, hydrophobic side chain of leucine at the P1 position (the amino acid residue on the N-terminal side of the scissile bond) is a key recognition element for many proteases, particularly those with a preference for hydrophobic residues. nih.govresearchgate.net The N-terminal protecting group, the benzyloxycarbonyl (Z) group, also influences the interaction by providing a hydrophobic character to the N-terminus of the peptide.

The cleavage of this compound can be monitored by various analytical techniques. When a fluorogenic or chromogenic group is attached to the C-terminus of the peptide (e.g., Z-Gly-Gly-Leu-AMC or Z-Gly-Gly-Leu-pNA), the enzymatic cleavage releases the reporter group, resulting in a measurable signal (fluorescence or color change). glpbio.comglpbio.com This allows for the quantification of enzyme activity.

Specific Enzyme Targets and Cleavage Patterns

Interactions with Serine Proteases and Inhibition Profiles

This compound and its derivatives are known to interact with serine proteases. Some sources indicate that Z-Gly-Leu-OH can act as an irreversible inhibitor of certain serine proteases by binding to the enzyme's active site. biosynth.com The ClpP protease from Mycobacterium tuberculosis, which has serine protease characteristics, is sensitive to inhibitors, and its activity can be measured using Z-Gly-Gly-Leu-AMC. nih.gov However, other studies classify Z-Gly-Gly-Leu derivatives primarily as substrates rather than potent inhibitors for many serine proteases. For instance, Z-Gly-Leu-Phe-chloromethylketone is cited as an inhibitor of the serine protease Lon. nih.gov The interaction is highly dependent on the specific serine protease and the nature of the Z-Gly-Gly-Leu derivative.

Substrate Activity for Carboxypeptidases (e.g., Streptomyces griseus Carboxypeptidase)

While direct evidence for this compound as a substrate for Streptomyces griseus carboxypeptidase is not explicitly detailed in the provided search results, related information suggests potential interactions. Carboxypeptidases are enzymes that cleave a peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. Research on a metallocarboxypeptidase from Streptomyces cinnamoneus showed activity with Z-Gly-Leu as a substrate, indicating a preference for hydrophobic amino acids at the C-terminus. researchgate.net Given that Streptomyces griseus produces various proteases, including those with subtilisin-like activity that can cleave Z-Gly-Gly-Leu-pNA, it is plausible that its carboxypeptidases could also recognize and cleave this compound. tandfonline.com However, megateriopeptidase, an endopeptidase, does not cleave substrates typical for carboxypeptidase A, such as Bz-Gly-Leu. researchgate.net

Cleavage by Proteasomal Chymotrypsin-like Activity

This compound and its fluorogenic derivative, Z-Gly-Gly-Leu-AMC (Z-GGL-AMC), are well-established substrates for the chymotrypsin-like activity of the 20S proteasome. glpbio.comechelon-inc.comsigmaaldrich.com The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins by proteolysis. The chymotrypsin-like activity of the proteasome preferentially cleaves peptide bonds following large hydrophobic residues, such as the leucine in Z-Gly-Gly-Leu-AMC. nih.govustc.edu.cn The cleavage of Z-GGL-AMC releases the fluorescent AMC group, providing a sensitive method to measure this specific proteasomal activity. echelon-inc.comsigmaaldrich.com Studies have utilized Z-Gly-Gly-Leu-MCA to determine the kinetic parameters (Vmax and Km) of 20S proteasomes. nih.gov The original definition of chymotryptic activity of the proteasome was based on the hydrolysis of Z-Gly-Gly-Leu-pNA. researchgate.net

| Substrate | Enzyme Source | Parameter | Value |

|---|---|---|---|

| Z-Gly-Gly-Leu-MCA | Mouse 20S Proteasome | Concentration Range | 5 to 200 μM |

| Z-Gly-Gly-Leu-pNA | Bovine Pituitary | Basis for original definition of chymotryptic activity |

Substrate Specificity for Subtilisins (e.g., Subtilisin BPN' and Carlsberg)

Z-Gly-Gly-Leu-AMC and Z-Gly-Gly-Leu-pNA are recognized as sensitive substrates for subtilisins, a family of serine proteases. glpbio.comglpbio.combachem.com Specifically, they are cleaved by Subtilisin BPN' and Subtilisin Carlsberg. glpbio.combachem.com The alkaline protease from Bacillus sp. No. AH-lOl, which is a type of subtilisin, rapidly hydrolyzes Z-Gly-Gly-Leu-pNA. tandfonline.comresearchgate.net Studies on modified Subtilisin Carlsberg also utilized Z-Gly-Gly-Leu-pNA to measure its hydrolytic activity. oup.com The kinetic parameters for the hydrolysis of Z-Gly-Gly-Leu-pNA by S. griseus alkaline protease have been determined, with a Km of 0.042 mM. tandfonline.com

| Enzyme | Substrate | Observation |

|---|---|---|

| Subtilisin BPN' | Z-Gly-Gly-Leu-AMC | Sensitive fluorogenic substrate |

| Subtilisin Carlsberg | Z-Gly-Gly-Leu-AMC | Sensitive fluorogenic substrate |

| Subtilisin Carlsberg | Z-Gly-Gly-Leu-pNA | Used to measure hydrolytic activity |

| S. griseus alkaline protease | Z-Gly-Gly-Leu-pNA | Km = 0.042 mM |

Recognition by Bacterial Proteases (e.g., Mycobacterium tuberculosis ClpP)

The fluorogenic substrate Z-Gly-Gly-Leu-AMC is cleaved by the ClpP protease from Mycobacterium tuberculosis. glpbio.combachem.com The active form of this protease is a complex of ClpP1 and ClpP2 (ClpP1P2). nih.gov The peptidase activity of the Mtb ClpP1P2 complex can be measured using Z-Gly-Gly-Leu-AMC, and studies have shown that this substrate is one of the best among various synthetic fluorescent peptides tested for this enzyme. nih.govmedchemexpress.com The activity of the ClpP1P2 complex on Z-Gly-Gly-Leu-AMC is significantly stimulated by the presence of activating peptides like Z-Leu-Leu. nih.govnih.gov Furthermore, the HslVU protease from Escherichia coli, which is related to the eukaryotic proteasome, rapidly hydrolyzes Z-Gly-Gly-Leu-AMC in the presence of ATP. nih.govpnas.org

| Enzyme | Organism | Key Findings |

|---|---|---|

| ClpP1P2 | Mycobacterium tuberculosis | Z-Gly-Gly-Leu-AMC is an effective substrate; activity is enhanced by activators like Z-Leu-Leu. nih.govmedchemexpress.comnih.gov |

| HslVU | Escherichia coli | Rapidly hydrolyzes Z-Gly-Gly-Leu-AMC in an ATP-dependent manner. nih.govpnas.org |

Substrate for Neutral Endopeptidase 24.5 and Proteinase yscE (Kexin)

The protected tripeptide, this compound, and its derivatives are recognized as effective substrates for several enzymes, facilitating the study of their activity. A notable derivative, Z-Gly-Gly-Leu-p-nitroanilide (Z-GGL-pNA), is a chromogenic substrate used to measure the chymotrypsin-like activity of the proteasome. glpbio.combachem.com Research has confirmed that Z-GGL-pNA is cleaved by multiple enzymes, including neutral endopeptidase 24.5, proteinase yscE (a yeast enzyme also known as kexin), and subtilisins. glpbio.combachem.comglpbio.combjbestech.com

Neutral endopeptidase (EC 3.4.24.5), found in tissues such as the eye lens and pituitary gland, has been shown to hydrolyze Z-Gly-Gly-Leu-pNA. pnas.org This activity is crucial for understanding the enzyme's role in physiological processes and potential pathological conditions like cataract formation. pnas.org Similarly, proteinase yscE, a key peptidase in yeast, also utilizes this substrate, highlighting the peptide's utility in characterizing proteolytic enzymes across different organisms. glpbio.comhongtide.com

| Enzyme | Substrate Derivative | Common Use |

| Neutral Endopeptidase 24.5 | Z-Gly-Gly-Leu-pNA | Assay of endopeptidase activity. pnas.org |

| Proteinase yscE (Kexin) | Z-Gly-Gly-Leu-pNA | Characterization of yeast peptidase activity. glpbio.comhongtide.com |

| Subtilisins | Z-Gly-Gly-Leu-pNA | General substrate for subtilisin activity measurement. glpbio.comsigmaaldrich.com |

| Proteasome | Z-Gly-Gly-Leu-pNA | Measuring chymotrypsin-like activity. glpbio.combachem.com |

Impact of Amino Acid Substitutions in Related Peptides on Enzyme Specificity

The specificity of an enzyme towards a peptide substrate is highly dependent on the amino acid sequence, particularly at and around the cleavage site. Studies on related peptides and proteases demonstrate how substitutions can dramatically alter enzyme recognition and catalytic efficiency.

The position of amino acid residues relative to the scissile bond (P-sites) is critical. For instance, in studies of the antiplasmin-cleaving enzyme (APCE), a prolyl-specific serine proteinase, strict requirements for Gly at the P2 position and Pro at the P1 position were observed. nih.gov However, the enzyme showed broader tolerance for substitutions at the P3, P4, P1′, and P2′ positions. nih.gov This indicates that while the core recognition sequence is vital, surrounding residues also modulate binding and cleavage.

Similarly, research on Bacillus subtilis neutral protease involved substituting glycine with alanine. unipd.it A G147A mutation led to a reduced catalytic efficiency, primarily through a tenfold increase in the Michaelis constant (Km), indicating weaker substrate binding. unipd.it Conversely, a G189A mutation enhanced the enzyme's affinity for substrates with small amino acids at the P1' position. unipd.it In other systems, replacing glycine at the P1 site of protease inhibitors with charged residues like Arg or Lys significantly reduced inhibition against certain proteases like subtilisin and elastase but conferred new inhibitory activity against trypsin. mdpi.com

These findings underscore a general principle in enzyme-substrate interactions: even conservative substitutions, such as Gly to Ala, can have profound effects on kinetic parameters. The hydrophobicity, size, and charge of amino acid residues near the cleavage site are key determinants of an enzyme's substrate specificity. For a peptide like this compound, substituting the leucine, glycine, or even residues in an extended chain would be expected to significantly impact its hydrolysis by enzymes like thermolysin or neutral endopeptidase.

Enzyme Kinetics and Catalytic Efficiency Studies Utilizing this compound Derivatives

Derivatives of this compound are valuable tools for investigating enzyme kinetics and catalytic efficiency. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), derived from studies using these substrates, provide insight into the enzyme's affinity for the substrate and its turnover rate.

For example, studies on thermolysin, a metalloprotease, have used a series of substrates of the type Z-(Gly)n-Phe-OH to probe its active site. pnas.org The results showed that the rate of synthesis was progressively slower with the insertion of one or two glycyl residues, which is the reverse of what was observed for pepsin. pnas.org This highlights how the length and composition of the peptide chain preceding the scissile bond influence the kinetic parameters (kcat/Kₘ).

In another study focusing on a post-proline cleaving enzyme, kinetic experiments revealed a preference for bulky residues after the proline, with phenylalanine, methionine, and tyrosine yielding the best kinetic data. dcu.ie Conversely, the enzyme showed lower specificity for smaller or acidic residues like serine and alanine. dcu.ie This demonstrates the enzyme's selectivity for the chemical properties of the amino acid side chains within its substrate.

The use of chromogenic or fluorogenic derivatives, such as Z-Gly-Gly-Leu-pNA or Z-Gly-Gly-Leu-AMC, allows for continuous monitoring of the enzymatic reaction, facilitating the accurate determination of kinetic constants. glpbio.combachem.com Correcting for experimental artifacts like the inner filter effect is crucial for obtaining accurate kinetic parameters from fluorogenic assays. mpg.de

| Enzyme | Related Substrate/Inhibitor | Observation | Reference |

| Thermolysin | Z-(Gly)n-Phe-OH | Rate of synthesis decreases with increasing 'n' (glycyl residues). | pnas.org |

| Post-proline cleaving enzyme | Z-Gly-Pro-Tyr/Ser | Prefers bulky residues (Tyr) over smaller ones (Ser) post-proline. | dcu.ie |

| Bacillus subtilis neutral protease | Z-Gly-Leu-Ala-OH | G147A mutation primarily affects kcat for this substrate. | unipd.it |

| Antiplasmin-cleaving enzyme (APCE) | Peptides with P7 Arg | Arg at P7 results in the highest affinity (lowest Km). | nih.gov |

Influence of Environmental Factors on Enzymatic Hydrolysis of this compound and Analogs

The rate and extent of enzymatic hydrolysis of peptide substrates like this compound are significantly influenced by environmental factors such as pH, temperature, and the presence of co-solvents or inhibitors.

pH: The pH of the reaction medium is a critical factor, as it affects the ionization state of both the enzyme's active site residues and the substrate itself. Most enzymes exhibit optimal activity within a narrow pH range. For instance, a detailed study of trypsin-catalyzed hydrolysis showed a complex pH dependence for both the acylation (k₂) and deacylation (k₃) steps of the catalytic mechanism. acs.org Similarly, post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase (B13392206) share an identical pH optimum of 7.8 when using Z-Gly-Pro-Leu-Gly as a substrate for the former. researchgate.net The enzymatic hydrolysis of this compound by its target enzymes would likewise be expected to show a distinct pH optimum, outside of which the catalytic efficiency would decrease.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Studies on leucine dehydrogenase mutants, for example, involved assessing thermostability by determining the temperature at which half the enzyme activity is lost after a set incubation time (T₅₀). acs.org The stability of both the enzyme and the peptide substrate can be affected by temperature.

Applications of Z Gly Gly Leu Oh in Advanced Biochemical Assays and Research Models

Development and Optimization of Enzyme Activity Assays

The Z-Gly-Gly-Leu sequence is a substrate for several proteases, including subtilisin and the chymotrypsin-like activity of the proteasome. glpbio.combachem.com This specificity allows for the design of targeted assays to measure the activity of these enzymes in various biological contexts.

Fluorometric Assays for Protease and Peptidase Activity

Fluorometric assays are a highly sensitive method for quantifying enzyme activity. The most common application of the Z-Gly-Gly-Leu sequence in this area is through its derivative, Z-Gly-Gly-Leu-AMC (7-amino-4-methylcoumarin). glpbio.com In this compound, the fluorescent AMC group is conjugated to the C-terminal leucine (B10760876) via an amide bond. This intact molecule exhibits minimal fluorescence due to quenching effects.

When a protease with chymotrypsin-like specificity cleaves the peptide bond between leucine and AMC, the free AMC is released. echelon-inc.com This release eliminates the quenching, resulting in a significant increase in fluorescence that can be monitored in real-time. echelon-inc.com The rate of fluorescence increase is directly proportional to the enzyme's activity. This assay is widely used to study the 20S proteasome, subtilisins, and the ClpP protease from M. tuberculosis. glpbio.commedchemexpress.com

Table 1: Parameters for a Typical Z-Gly-Gly-Leu-AMC Fluorometric Assay

| Parameter | Description | Value/Range |

|---|---|---|

| Substrate | The fluorogenic peptide used to measure enzyme activity. | Z-Gly-Gly-Leu-AMC |

| Target Enzymes | Proteases that recognize and cleave the substrate. | 20S Proteasome (Chymotrypsin-like activity), Subtilisin, ClpP |

| Detection Principle | Enzymatic cleavage releases a fluorescent reporter group. | Release of free 7-amino-4-methylcoumarin (B1665955) (AMC) |

| Excitation λ | The wavelength of light used to excite the fluorophore. | 360-380 nm echelon-inc.com |

| Emission λ | The wavelength of light emitted by the fluorophore. | 440-460 nm echelon-inc.com |

| Application | Primary use of the assay. | Enzyme kinetics, inhibitor screening, protease activity profiling |

Colorimetric Assays for Enzymatic Hydrolysis

Similar to fluorometric assays, colorimetric methods provide a quantitative measure of enzyme activity. For this purpose, the Z-Gly-Gly-Leu-OH peptide is derivatized with a chromogenic reporter group, most commonly p-nitroanilide (pNA), to create Z-Gly-Gly-Leu-pNA. biosynth.compeptanova.de The intact substrate is colorless.

Upon enzymatic cleavage of the amide bond between the C-terminal leucine and the pNA group, free p-nitroanilide is released. This product has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. acs.org The rate of color development is proportional to the activity of the enzyme. These assays are valuable for studying enzymes such as neutral endopeptidases and subtilisins. bachem.com The development of chromogenic substrates in the 1970s paved the way for automated assays for enzymes involved in coagulation and fibrinolysis. nih.gov

Real-Time Monitoring of Biocatalytic Processes on Solid Supports

Immobilizing enzyme substrates onto solid supports offers a powerful method for studying biocatalytic processes in heterogeneous systems, mimicking cellular environments and enabling high-throughput applications.

Spatially Resolved Activity Measurements in Heterogeneous Systems

Research has demonstrated the use of this compound for real-time imaging of protease action on solid supports. nih.gov In a notable study, the peptide was covalently immobilized onto PEGA beads, a copolymer of poly(ethylene glycol) and acrylamide. nih.govresearchgate.net The cleavage of this compound by the protease subtilisin was monitored in real-time by imaging the restored fluorescence of a co-immobilized aminocoumarin reporter group. nih.gov

This technique, utilizing two-photon microscopy, allows for spatially resolved activity measurements within the solid support. nih.gov For instance, researchers observed that subtilisin cleavage initiated fluorescence throughout the bead relatively quickly. nih.gov In contrast, a different enzyme, trypsin, showed activity that was initially restricted to the surface of the bead, with the reaction taking over an hour to penetrate to the center, highlighting differences in enzyme diffusion through the polymer matrix. nih.govresearchgate.net Such models are invaluable for understanding enzyme kinetics in complex, diffusion-limited environments.

Role in the Elucidation of Protein-Protein and Enzyme-Ligand Interactions

The this compound peptide and its derivatives are instrumental in elucidating the specific interactions between an enzyme's active site and its substrate. The benzyloxycarbonyl (Z) group at the N-terminus mimics an extended peptide chain, which can be crucial for proper recognition and binding within the enzyme's active site.

The individual amino acids contribute distinct properties that dictate binding specificity:

Leucine (Leu): The bulky, hydrophobic isobutyl side chain of leucine is a key recognition element for proteases with a preference for hydrophobic residues at the P1 position (the amino acid N-terminal to the scissile bond). This interaction is a primary determinant of the chymotrypsin-like specificity of enzymes that cleave Z-Gly-Gly-Leu derivatives.

By modifying the Gly-Gly-Leu sequence and observing the effects on cleavage rates, researchers can map the specificity pockets of a protease active site. This information is fundamental to understanding the enzyme's biological function and for the rational design of specific inhibitors.

Utility in Screening for Proteolytic Enzyme Inhibitors

Enzyme activity assays built upon Z-Gly-Gly-Leu substrates are readily adapted for high-throughput screening (HTS) to identify and characterize potential inhibitors of proteolytic enzymes. chemimpex.com The principle of these screening assays is based on competitive or non-competitive inhibition.

A test compound is added to the assay mixture containing the target enzyme and the fluorogenic or colorimetric substrate (e.g., Z-Gly-Gly-Leu-AMC). If the compound is an effective inhibitor, it will bind to the enzyme and prevent or reduce the cleavage of the substrate. This results in a lower rate of signal (fluorescence or color) generation compared to a control reaction without the inhibitor. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Example Data from a Protease Inhibitor Screening Assay

| Inhibitor Concentration (µM) | Enzyme Activity (% of Control) |

|---|---|

| 0 | 100% |

| 0.1 | 85% |

| 1 | 52% |

| 10 | 15% |

This approach is crucial in drug discovery for identifying lead compounds that target specific proteases implicated in diseases such as cancer or viral infections. chemimpex.com

Research on Peptide Mimetics and Structural Analogs of Z Gly Gly Leu Oh

Design and Synthesis of Z-Gly-Gly-Leu-OH-based Peptidomimetics

The design of peptidomimetics based on this compound involves replacing one or more of its amide bonds with surrogates that are resistant to enzymatic cleavage. This strategy aims to maintain the crucial spatial orientation of the amino acid side chains, which is essential for target recognition, while improving the molecule's pharmacokinetic profile. A primary challenge is to create analogs with enhanced biological membrane permeability and selective interaction with target receptors. researchgate.net

The synthesis of these mimetics typically employs a combination of solution-phase and solid-phase peptide synthesis (SPPS) techniques. For instance, a dipeptide isostere intended to replace the Gly-Gly segment can be synthesized separately and then incorporated into the growing peptide chain using standard coupling reagents like HATU/DIPEA in DMF. nih.gov The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common for protecting the N-terminus during the assembly of the peptide chain on a solid support. nih.govresearchgate.net This approach allows for the sequential addition of amino acids or pre-synthesized mimetic blocks to build the final peptidomimetic structure.

Exploration of Dipeptide Isosteres (e.g., Gly-Gly-type Alkene Isosteres)

A key strategy in developing analogs of this compound is the replacement of the Gly-Gly dipeptide unit with a non-hydrolyzable isostere. Alkene isosteres are particularly effective as they mimic the geometry of the peptide bond while being completely resistant to protease activity.

Researchers have developed stereoselective and efficient methods for synthesizing Gly-Gly-type alkene dipeptide isosteres, such as (E)-methylalkene and (Z)-chloroalkene variants. rsc.org The synthesis of these isosteres is often achieved through organocuprate-mediated single electron transfer (SET) reduction, which allows for precise control over the stereochemistry of the resulting alkene. nih.gov Another advanced isostere is the fluoroalkene mimic, which can be synthesized via the alkylation of a tin dienolate using a chiral sulfonamide auxiliary to ensure correct stereochemistry. researchgate.net

These synthesized dipeptide isosteres, protected with an Fmoc group, can then be readily used in Fmoc-based solid-phase peptide synthesis to create peptidomimetics where the Gly-Gly amide bond is replaced by a stable C=C bond. nih.govresearchgate.netrsc.org Such modifications have been shown to not only increase enzymatic stability but also to influence the peptide's secondary structure; for example, a Gly-Gly mimic with a tetra-substituted alkene unit can promote the formation of a β-hairpin turn. nih.gov

Investigation of Modified Peptide Backbones and Side Chains

Beyond isosteric replacement of peptide bonds, the properties of this compound analogs can be fine-tuned by modifying the peptide backbone and the amino acid side chains. These modifications are critical for enhancing proteolytic stability and optimizing interactions with the target enzyme. nih.gov

Common backbone modifications include N-alkylation (such as N-methylation) and Cα-alkylation. researchgate.net These alterations can disrupt the hydrogen bonding networks that define secondary structures, which can increase solubility and decrease aggregation. rsc.org Furthermore, introducing unnatural amino acids or altering the chirality at the α-carbon can induce specific conformational constraints, locking the peptide into its bioactive conformation. researchgate.net For example, replacing a glycine (B1666218) residue with a D-alanine can significantly improve the stability and potency of peptide analogs. researchgate.net

Side chain modifications can also be employed to enhance binding affinity or introduce new functionalities. The leucine (B10760876) side chain in this compound, for instance, could be altered in size, branching, or polarity to better fit into the S1 pocket of a target protease. Residues with alkenyl side chains can be further modified through reactions like olefin metathesis, allowing for the attachment of various functional groups. rsc.org

Functional Implications of Mimetic Structures on Enzyme Binding and Activity

The structural modifications detailed above have profound functional implications for how this compound analogs interact with enzymes. While the parent compound this compound (or its amido-4-methylcoumarin derivative) acts as a substrate for enzymes like the 20S proteasome and ClpP protease, its peptidomimetic analogs are often designed to be inhibitors. medchemexpress.comglpbio.com

The primary functional consequence of replacing a scissile amide bond with a non-hydrolyzable isostere (e.g., an alkene) is the conversion of a substrate into a competitive inhibitor. The mimetic can still bind to the enzyme's active site, as it retains the side chain residues necessary for recognition, but it cannot be cleaved. This leads to the occupation of the active site and prevents the processing of the natural substrate. americanpeptidesociety.org

Modifications to the backbone and side chains further influence binding affinity (Ki) and specificity. By introducing conformational rigidity, these modifications can reduce the entropic penalty of binding, leading to a more favorable interaction with the enzyme. americanpeptidesociety.org The goal is to design an analog that perfectly mimics the transition state of the enzyme-substrate complex, which can lead to extraordinarily potent inhibition. nih.gov For example, peptide nitriles achieve potent but reversible inhibition of cysteine proteases by forming a covalent thioimidate adduct that mimics a reactive intermediate. ku.edu

Development of C-terminal Thiol-Peptides as Enzyme Inhibitors

A highly effective strategy for converting peptide substrates into potent inhibitors involves the modification of the C-terminus. Specifically, replacing the C-terminal carboxyl group of a peptide like this compound with a thiol group creates a new class of reversible inhibitors targeting metalloproteinases. nih.gov

These C-terminal thiol-peptides function as competitive inhibitors by utilizing the sulfhydryl group as a strong coordinating ligand for the catalytic zinc ion (Zn²⁺) present in the active site of metalloproteinases such as thermolysin. nih.govscilit.com The binding mechanism involves two key interactions:

Coordination of the thiolate group of the inhibitor to the catalytic zinc ion. nih.gov

Subsite interactions of the peptide portion of the inhibitor within the enzyme's active site, mimicking the binding of the natural substrate. nih.gov

Researchers have synthesized a variety of these inhibitors, including structures like Z-Aa1-Aa2-CA-SH (where Aa represents an amino acid and CA-SH is cysteamide). nih.gov The inhibitory potency of these compounds is influenced by both the peptide sequence and the N-terminal protecting group. For instance, substitution of the N-terminal benzyloxycarbonyl (Z) group with an acetyl group can decrease the inhibition constant by approximately 25 times, highlighting the importance of interactions outside the immediate active site. nih.gov

The table below presents the inhibition constants (Ki) for several C-terminal thiol-peptide inhibitors against the metalloproteinase thermolysin.

| Inhibitor Compound | Inhibition Constant (Ki) against Thermolysin (µM) | Reference |

|---|---|---|

| Z-Pro-Leu-CA-SH | 30 | nih.gov |

| Z-Ala-Leu-CA-SH | 150 | nih.gov |

| Z-Ala-Ala-CA-SH | 180 | nih.gov |

| Ac-Ala-Ala-CA-SH | 4600 | nih.gov |

Future Perspectives and Emerging Research Avenues for Z Gly Gly Leu Oh

Advancements in Automated Peptide Synthesis and High-Throughput Modification Technologies

The synthesis of peptides like Z-Gly-Gly-Leu-OH is foundational to their use in research. chemimpex.com Future developments in automated peptide synthesis and high-throughput modification technologies are set to revolutionize the speed, efficiency, and complexity of peptides that can be created.

Automated Peptide Synthesis:

Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide synthesis, is becoming increasingly automated. asymchem.comintavispeptides.com Advanced automated synthesizers can perform multiple, simultaneous syntheses, enhancing reproducibility and throughput. asymchem.comnih.gov This allows for the rapid generation of peptide libraries, where variations of the this compound sequence can be systematically produced to explore structure-activity relationships. rroij.com Microwave-assisted synthesis is another key advancement that accelerates peptide bond formation, significantly reducing production times while maintaining high purity. asymchem.com

High-Throughput Modification:

Emerging technologies enable the high-throughput modification of peptides, expanding their functional diversity. intavispeptides.com Techniques like the Suzuki-Miyaura cross-coupling reaction can be performed in aqueous solutions, allowing for the one-step derivatization of a large library of peptides under mild conditions. acs.org This opens the possibility of creating a diverse array of this compound analogs with modified properties, such as enhanced stability or novel bioactivities. acs.orgnih.gov The ability to incorporate non-natural amino acids further expands the chemical space that can be explored, leading to synthetic peptides with improved stability and bioactivity. asymchem.com

Integration with Advanced Imaging and Analytical Techniques for Dynamic Studies

Understanding how peptides like this compound interact with their biological targets in real-time is a significant area of future research. The integration of peptide chemistry with advanced imaging and analytical techniques will provide unprecedented insights into these dynamic processes.

Advanced Imaging Techniques:

Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), are pushing the boundaries of what can be visualized at the cellular level. numberanalytics.commdpi.com These methods can achieve resolutions down to 10-20 nm, enabling the direct visualization of individual molecules and their interactions. numberanalytics.com By labeling this compound or its derivatives with fluorescent probes, researchers can track their movement and binding events within living cells. nih.gov Techniques like LIVE-PAINT, which use transient peptide-peptide interactions, offer a less disruptive way to image proteins that are sensitive to direct fusion with large fluorescent proteins. nih.govyale.edu

Advanced Analytical Techniques:

A suite of powerful analytical techniques is available for the detailed characterization of peptides and their interactions. resolvemass.ca

| Technique | Application in Peptide Research |

| Mass Spectrometry (MS) | Determines molecular weight, identifies post-translational modifications, and enables de novo sequencing. resolvemass.caijpsjournal.com |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects impurities and by-products. resolvemass.caintertek.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the 3D structure and studies dynamic interactions. resolvemass.ca |

| Circular Dichroism (CD) Spectroscopy | Analyzes the secondary structure and folding patterns of peptides. resolvemass.caijpsjournal.com |

These techniques, often used in combination, provide a comprehensive picture of a peptide's structure, purity, and behavior in solution. resolvemass.caijpsjournal.comintertek.com

Exploration of Novel Enzymatic Targets and Biological Pathways

While this compound is known as a substrate for proteasomes, its potential to interact with other enzymes and influence various biological pathways remains an area ripe for exploration. echelon-inc.com The search for novel enzymatic targets is a key strategy in the development of new therapeutics. frontiersin.org

Future research will likely focus on screening this compound and its analogs against a broader range of enzymes. For instance, its structural motifs may allow it to interact with other proteases or enzymes involved in signaling pathways. The discovery of novel peptide inhibitors for enzymes like angiotensin-converting enzyme 2 (ACE2) highlights the potential for identifying new therapeutic leads from peptide libraries. nih.govresearchgate.net

Furthermore, studies in non-human biological systems can reveal conserved or unique biochemical pathways. For example, research on chicken intestinal epithelial cells has shown that the dipeptide Gly-Leu can promote cell proliferation and protein synthesis by activating the mTOR signaling pathway. agriculturejournals.cz This suggests that this compound, containing the Gly-Leu motif, could have unexplored roles in cellular metabolism and growth signaling.

Computational Design and Predictive Modeling for Peptide-Based Research Reagents

Computational tools are becoming indispensable in peptide research, enabling the rational design and prediction of bioactivity for novel peptide sequences. mdpi.comfrontiersin.org

Computational Design:

Structure-based computational design allows for the creation of peptides that can selectively target specific proteins. nih.gov By modeling the flexibility of peptides during binding, researchers can design inhibitors with high affinity and selectivity for their intended target. nih.gov This approach has been successfully used to design selective inhibitors for PDZ domains, which are involved in oncogenic signaling pathways. nih.gov Such computational frameworks can be applied to design analogs of this compound with tailored binding properties.

Predictive Modeling:

Machine learning and artificial intelligence (AI) are transforming the prediction of peptide bioactivity. ucd.ieoup.com Models can be trained on large datasets of known bioactive peptides to predict the function of new sequences. ucd.iemyfoodresearch.com These predictive models can rapidly screen vast virtual libraries of peptides, identifying promising candidates for further experimental validation. mdpi.com Platforms like AutoPeptideML are making these sophisticated tools more accessible to a wider range of researchers. ucd.ienih.gov This will accelerate the discovery of novel research reagents based on the this compound scaffold.

The following table summarizes some of the computational approaches used in peptide design and prediction:

| Computational Approach | Description |

| Homology Modeling | Predicts the 3D structure of a peptide based on the known structure of a similar peptide. mdpi.com |

| Molecular Docking | Predicts how a peptide will bind to its biological target. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of a peptide over time to understand its flexibility and interactions. mdpi.com |

| Virtual Screening | Rapidly screens large libraries of peptides against a biological target to identify potential binders. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a peptide to its biological activity. mdpi.com |

Applications in Understanding Fundamental Biochemical Mechanisms in Non-Human Biological Systems

The study of peptides like this compound in non-human organisms offers valuable insights into fundamental biochemical processes that are often conserved across species.

For example, research on the soybean protease hydrolysate has led to the identification of novel antihypertensive peptides. sciopen.com The peptidomics approach used in this study, combined with in silico analysis, could be applied to identify bioactive fragments derived from the breakdown of this compound in various biological systems.

Furthermore, the study of D-amino acid-containing peptides in different species has revealed their diverse biological activities. mdpi.com Investigating the potential for enzymatic modification of this compound in non-human systems could uncover novel post-translational modifications and previously unknown biological functions.

By studying the effects of this compound and its derivatives in a range of organisms, from bacteria to more complex animals, researchers can gain a deeper understanding of conserved enzymatic pathways, protein-protein interactions, and cellular signaling mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-Gly-Gly-Leu-OH, and how can purity be ensured?

- Methodology :

- Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with benzotriazole-based coupling agents. Protect the N-terminal with a benzyloxycarbonyl (Z) group .

- Purify via reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Validate purity using analytical HPLC (>95%) and confirm identity via ESI-MS (expected [M+H]<sup>+</sup> ~475.5 Da) and <sup>1</sup>H/<sup>13</sup>C NMR .

- Monitor side reactions (e.g., aspartimide formation) by adjusting coupling times and temperatures .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Methodology :

- Conduct circular dichroism (CD) spectroscopy in buffers ranging from pH 2–10 to assess secondary structure changes. Compare with computational predictions from MD simulations (e.g., GROMACS) using the CHARMM36 force field .

- Validate hydrolytic stability via LC-MS after incubating the peptide at 37°C for 24 hours in buffers. Track degradation products (e.g., free Leu or Gly-Gly fragments) .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

- Methodology :

- Test solubility in DMSO, DMF, and aqueous buffers (e.g., PBS). Use sonication or co-solvents (e.g., 10% DMSO in PBS) for hydrophobic residues like Leu .

- Pre-formulate the peptide in lyophilized form with cryoprotectants (e.g., trehalose) to enhance reconstitution efficiency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted conformational data for this compound?

- Methodology :

- Combine ion mobility-mass spectrometry (IM-MS) collision cross-section (CCS) measurements with density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to validate low-energy conformers .

- Apply free-energy perturbation (FEM) or metadynamics to simulate folding pathways, prioritizing zwitterionic or aminoketyl radical intermediates observed in electron transfer dissociation (ETD) experiments .

Q. What strategies are effective for designing enzymatic stability assays targeting this compound?

- Methodology :

- Use trypsin or chymotrypsin in time-course assays (0–48 hours) with LC-MS monitoring. Compare cleavage rates to homologous peptides (e.g., Z-Gly-Pro-Leu-OH) to identify sequence-specific susceptibility .

- Incorporate proline substitutions (e.g., Gly → Pro) in follow-up analogs to assess steric effects on protease resistance .

Q. How should researchers address discrepancies in bioactivity data across studies using this compound?

- Methodology :

- Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate key studies under standardized conditions (e.g., fixed peptide concentration, pH 7.4) .

- Apply multivariate regression to isolate contributions of experimental parameters (e.g., incubation time, temperature) to bioactivity outcomes .

Guidance for Rigorous Research Design

- Literature Review : Use Google Scholar with keywords "this compound synthesis" + "conformational analysis" + "bioactivity," filtering for peer-reviewed articles post-2015. Cross-reference citations in Beilstein Journal of Organic Chemistry or Journal of Peptide Science .

- Data Presentation : Follow ACS Style Guide for NMR/LC-MS spectra (include δ/ppm values, integration ratios) and statistical reporting (e.g., p-values, confidence intervals) .

- Ethical Replication : Adhere to NIH guidelines for preclinical studies (e.g., triplicate trials, blinding protocols) and archive raw data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.